molecular formula C10H8BrF3O2 B1452482 Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 181039-99-6

Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate

Cat. No. B1452482
M. Wt: 297.07 g/mol
InChI Key: BRBOEALBFMVDME-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 181039-99-6 . The molecular weight of this compound is 297.07 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” is C10H8BrF3O2 . The InChI Code is 1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 .

Scientific Research Applications

Organic Synthesis Applications

Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of novel 1-Aryl-3-Oxypyrazoles, showcasing moderate fungicidal activity against Rhizoctonia solani. This highlights its role in the development of new agrochemicals (Liu et al., 2014). Additionally, it's utilized in the preparation of imidazo[1,2-a]pyrimidine compounds, which emphasizes its utility in the exploration of novel chemical entities with potential biological activities (Liu, 2013).

Crystallography and Structural Analysis

The compound is also significant in crystallography and structural analysis, providing insights into molecular configurations and interactions. For example, the crystal structure of related derivatives, such as (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, has been characterized to understand their molecular geometry and potential for forming dimers through intermolecular interactions (Mao et al., 2015).

Novel Preparation Routes and Derivatives

Research has focused on novel preparation routes and the synthesis of derivatives that expand the utility of methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate in synthetic chemistry. For instance, its role in the synthesis of phospho sugar derivatives demonstrates its versatility in creating compounds with potential applications in medicinal chemistry and beyond (Ikai et al., 1989).

properties

IUPAC Name

methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBOEALBFMVDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240001
Record name Methyl α-bromo-2-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate

CAS RN

181039-99-6
Record name Methyl α-bromo-2-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181039-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-bromo-2-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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